rac-Niranthin-d4
Description
rac-Niranthin-d4 is a deuterated isotopologue of Niranthin, a benzodioxole derivative with methoxy substitutions. Its molecular formula is C₂₄H₂₈D₄O₇, with a molecular weight of 436.53 g/mol and an unlabeled CAS RN of 50656-77-4 . The deuterium atoms are strategically incorporated at four positions, likely within the methoxymethyl or benzodioxole moieties, to enhance its utility as a stable internal standard in analytical methodologies such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). This compound is critical in pharmaceutical research for tracking metabolic pathways, quantifying parent compounds, or studying isotopic dilution effects .
Properties
Molecular Formula |
C₂₄H₂₈D₄O₇ |
|---|---|
Molecular Weight |
436.53 |
Synonyms |
(R*,R*)-6-[4-(3,4-Dimethoxyphenyl)-2,3-bis(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole-d4; rel-6-[(2R,3R)-4-(3,4-Dimethoxyphenyl)-2,3-bis(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Deuterated Analogs
| Compound | CAS RN | Molecular Formula | Molecular Weight | Deuterium Substitution | Primary Application | Purity |
|---|---|---|---|---|---|---|
| This compound | 50656-77-4 | C₂₄H₂₈D₄O₇ | 436.53 | 4 positions (unspecified) | Pharmaceutical analysis | Not specified |
| 3-Nitroaniline-2,4,5,6-d4 | 115044-52-5 | O₂NC₆D₄NH₂ | 142.14 | 2,4,5,6 positions on benzene | Environmental analysis | 98 atom% D |
| 4-Nitroaniline-2,3,5,6-d4 | 64164-08-5 | O₂NC₆D₄NH₂ | 142.14 | 2,3,5,6 positions on benzene | Environmental analysis | 98 atom% D |
| 4-Nitrotoluene-2,3,5,6-d4 | 49147-42 | CH₃C₆D₄NO₂ | 141.16 | 2,3,5,6 positions on benzene | Environmental analysis | 99 atom% D |
Key Observations :
Structural Complexity : this compound is significantly larger and more complex than nitroaromatic deuterated standards (e.g., nitroaniline-d4 and nitrotoluene-d4), which are smaller aromatic compounds with simple functional groups .
Deuterium Positioning : While nitroaromatic standards feature deuterium on the benzene ring, this compound’s substitutions likely occur in methoxymethyl or benzodioxole groups, minimizing isotopic interference in chromatographic separation .
Applications :
- This compound is tailored for pharmaceutical analysis , aiding in drug metabolism studies or quality control of complex organic molecules.
- Nitroaromatic deuterated compounds (e.g., 3-nitroaniline-d4) are primarily used in environmental analysis to detect pollutants or quantify trace contaminants via MS .
Research Findings and Practical Implications
Analytical Performance
- Chromatographic Behavior: Simpler deuterated nitroaromatics exhibit minimal retention time shifts compared to non-deuterated analogs due to their small size. In contrast, this compound’s larger structure may cause more pronounced retention time differences, necessitating method optimization .
- Ionization Efficiency : Deuterium in this compound reduces matrix effects in MS by providing a distinct mass shift (+4 Da), improving signal specificity for quantification .
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